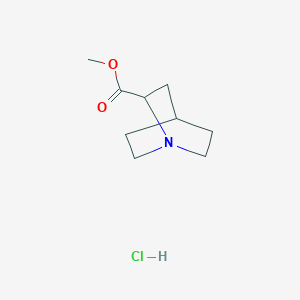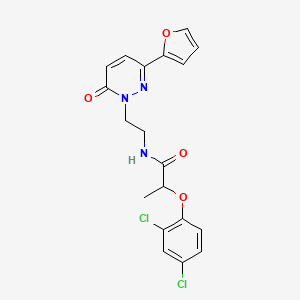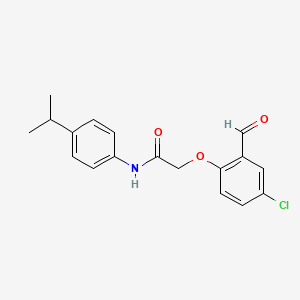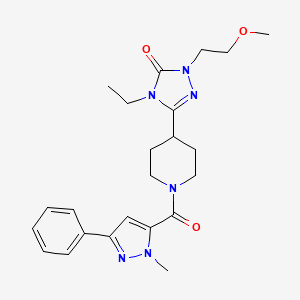
Methyl quinuclidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl quinuclidine-2-carboxylate hydrochloride is a compound that is structurally related to a variety of quinuclidine derivatives that have been synthesized and studied for their potential applications in different fields. These derivatives include ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates used as dyes in liquid crystal displays , quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as muscarinic receptor antagonists , and 1-[(4-carboxyphenyl)methyl]quinuclidinium hydroxide for zwitterionic polymerization .
Synthesis Analysis
The synthesis of related quinuclidine derivatives involves various strategies. For instance, the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester was used to synthesize fluorescent dyes . In another study, quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives were designed as conformationally restricted analogues of quinuclidin-3-yl benzhydrylcarbamate, showing high affinities for the M3 receptor . These methods demonstrate the versatility in the synthesis of quinuclidine derivatives.
Molecular Structure Analysis
The molecular structure of quinuclidine and its derivatives has been extensively studied using various techniques. Gas-phase electron diffraction, X-ray diffraction, and quantum chemical calculations have been employed to investigate the structure of quinuclidine and its adducts with metal trihydrides . Similarly, the crystal and molecular structure of quinuclidine betaine hydrochloride has been characterized by X-ray diffraction, FTIR and NMR spectroscopy, and DFT calculations .
Chemical Reactions Analysis
Quinuclidine derivatives participate in a range of chemical reactions. For example, the zwitterionic polymerization of 1-[(4-carboxyphenyl)methyl]quinuclidinium hydroxide has been studied, leading to the formation of random copolymers with varying molecular weights . The reactivity of these compounds is influenced by their molecular structure and the presence of functional groups that can interact with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinuclidine derivatives have been analyzed through various spectroscopic and computational methods. FT-IR, FT-Raman, and NMR characterization, along with molecular dynamics simulations and DFT calculations, have been used to investigate the reactive and optoelectronic properties of these compounds . These studies provide insights into the charge transfer, electron density delocalization, and hyperpolarizability, which are important for applications in nonlinear optics and other fields.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Methyl quinuclidine-2-carboxylate hydrochloride has been a focus in the field of chemical synthesis and characterization. Hamama et al. (2011) explored its versatility as an intermediate for synthesizing fused and spiro quinuclidine and its C-nucleosides, illustrating its potential in creating complex molecular structures. Additionally, Dega-Szafran et al. (2009) synthesized and characterized quinuclidine betaine hydrochloride through methods like X-ray diffraction, FTIR and NMR spectroscopy, highlighting its structural properties and potential in further chemical studies (Hamama et al., 2011) (Dega-Szafran et al., 2009).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry and pharmacology, the compound has been instrumental. Etayo et al. (2008) prepared enantiomerically pure (R)-quinuclidine-2-carboxylic acid, showcasing its significance in the synthesis of chiral molecules, which are crucial in drug development and biological studies. Furthermore, the potential of methyl quinuclidine-2-carboxylate hydrochloride in synthesizing muscarinic receptor antagonists was demonstrated by Naito et al. (2005), indicating its role in developing treatments for various physiological conditions (Etayo et al., 2008) (Naito et al., 2005).
Material Science and Industrial Applications
In the field of material science and industrial applications, Bojinov and Grabchev (2003) synthesized novel fluorescent compounds using methyl quinuclidine-2-carboxylate hydrochloride, indicating its use in creating dyes for potential application in liquid crystal displays. This demonstrates the compound's versatility not only in medicinal chemistry but also in the development of materials for technological applications (Bojinov & Grabchev, 2003).
Propriétés
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-7-2-4-10(8)5-3-7;/h7-8H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCJKMOANJAKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCN1CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2511181.png)



![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2511189.png)
![(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2511190.png)
![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)

![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)



